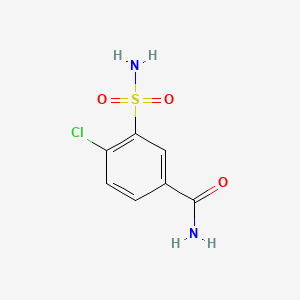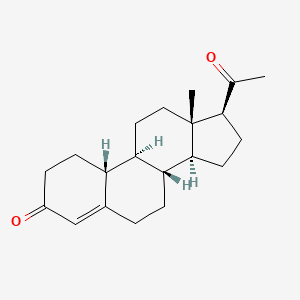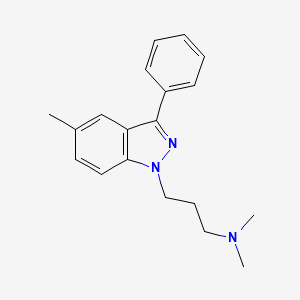
1H-Indazole-1-propanamine, N,N,5-trimethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FS-32 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: FS-32 can be synthesized through multiple routes. One common method involves the nitrosation of 2-[3-(dimethylamino)propylamino]-5-methylbenzophenone with sodium nitrite and hydrochloric acid in chloroform, yielding an N-nitroso compound. This intermediate undergoes cyclization to form the target compound .
Industrial Production Methods: In industrial settings, the synthesis of FS-32 is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves controlled temperature and pressure conditions, along with the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: FS-32 undergoes various chemical reactions, including:
Oxidation: FS-32 can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: FS-32 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
FS-32 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of FS-32 involves its interaction with specific molecular targets within cells. It is known to affect cellular pathways by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
FS-32 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Sydnones: Known for their dipolar nature and ability to undergo cycloaddition reactions.
Münchnones: Another class of mesoionic compounds with similar reactivity but different structural features.
FS-32 stands out due to its specific applications in medicinal chemistry and its potential as a therapeutic agent.
Properties
CAS No. |
57614-23-0 |
|---|---|
Molecular Formula |
C19H23N3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(5-methyl-3-phenylindazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C19H23N3/c1-15-10-11-18-17(14-15)19(16-8-5-4-6-9-16)20-22(18)13-7-12-21(2)3/h4-6,8-11,14H,7,12-13H2,1-3H3 |
InChI Key |
RPMHNSAROBYJCB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(N=C2C3=CC=CC=C3)CCCN(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C3=CC=CC=C3)CCCN(C)C |
| 57614-23-0 | |
Synonyms |
1-(3-(dimethylamino)propyl)-5-methyl-3- phenyl-1H-indazole FS 32 FS-32 FS32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


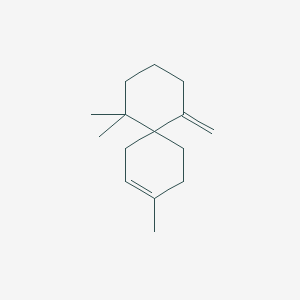
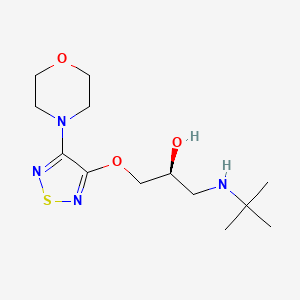
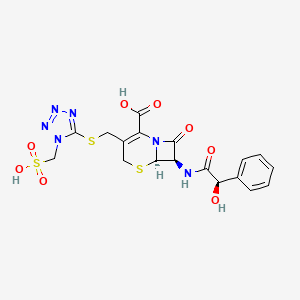
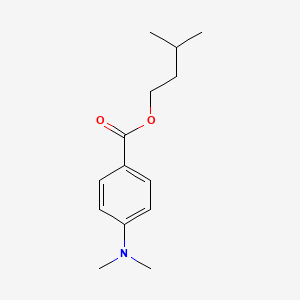
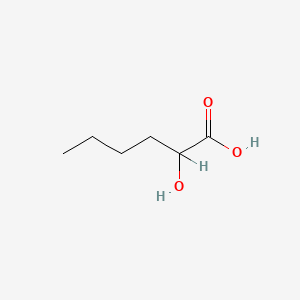
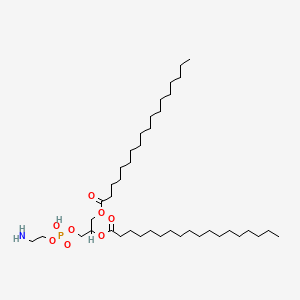
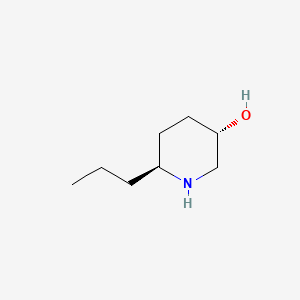
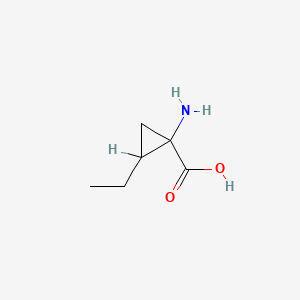
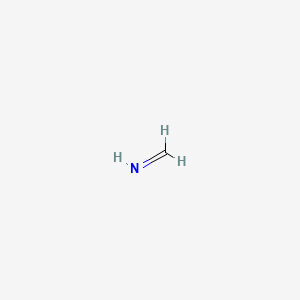
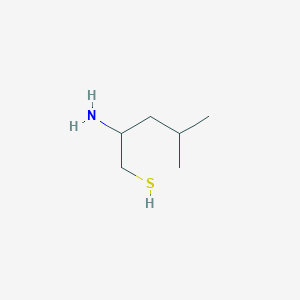
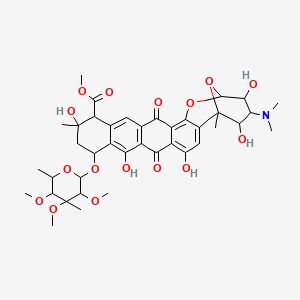
![1-[[(2-Methyl-3-furanyl)-oxomethyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1209247.png)
